Fumigaclavine A

Analytical Chemistry Mycotoxin Detection Immunoassay Development

Fumigaclavine A (FuA) is a clavine-type ergot alkaloid mycotoxin produced by Aspergillus fumigatus, serving as the immediate biosynthetic precursor to fumigaclavine C and a validated in situ biomarker of A. fumigatus infection (detected in 64% of clinical avian aspergillosis tissue samples at up to 38 ng/g). As the required substrate for FgaPT1 reverse prenyltransferase enzymatic assays, FuA is essential for inhibitor screening and pathway characterization studies. Anti-FuA antibodies exhibit minimal cross-reactivity with FuB (1.3%), FuC (12.6%), and FuD (0.2%), making authentic FuA the only reliable reference standard for selective LC-MS/MS or immunoassay quantification in complex matrices. Substitution with fumigaclavine C or other clavine alkaloids is not analytically equivalent and will confound quantification, enzymatic, and receptor-binding studies. Supplied at ≥98% purity by HPLC; solubility in DMSO, methanol, or acetone. For research use only.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B8117709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumigaclavine A
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C
InChIInChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3
InChIKeyGJSSYQDXZLZOLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumigaclavine A: Clavine Ergot Alkaloid


Fumigaclavine A (FuA), CAS 6879-59-0, is a clavine-type ergot alkaloid mycotoxin produced by the opportunistic fungal pathogen Aspergillus fumigatus [1]. It belongs to a class of indole derivatives with a characteristic ergoline ring system, distinguished by a saturated D-ring and specific substitutions including a 9β-acetoxy group and methyl groups at the 6 and 8β positions [2]. As a biosynthetic pathway intermediate situated immediately before fumigaclavine C in the ergot alkaloid pathway, FuA serves as a critical analytical reference standard for mycotoxin research, fungal pathogenicity studies, and biochemical pathway investigations [3]. Commercial availability typically specifies purity ≥98% by HPLC, with solubility in DMSO, methanol, or acetone .

Analytical Reference Standard Clavine-type ergot alkaloid for selective mycotoxin quantification
Saturated D‑Ring Ergot Alkaloid Distinct from unsaturated clavicipitaceous ergot alkaloids
Biosynthetic Pathway Intermediate Immediate precursor to fumigaclavine C; required for FgaPT1 assays

Why Fumigaclavine A Cannot Be Substituted


Substitution of Fumigaclavine A with structurally related fumigaclavines (e.g., FuB, FuC, FuD) or other clavine alkaloids (e.g., festuclavine, isofumigaclavine A) is not analytically or biologically equivalent. Immunoassay studies demonstrate that anti-Fumigaclavine A antibodies exhibit minimal cross-reactivity with FuB (1.3%), FuC (12.6%), and FuD (0.2%), confirming distinct epitope recognition driven by the unique 9β-acetoxy substitution and stereochemistry at C-8 [1]. Furthermore, the saturated D-ring of FuA differentiates it from clavicipitaceous ergot alkaloids (e.g., agroclavine, setoclavine), which possess an unsaturated D-ring and exhibit divergent receptor binding profiles [2]. As a pathway intermediate, FuA is the direct substrate for the reverse prenyltransferase FgaPT1, yielding FuC; using FuC as a surrogate would bypass this enzymatic checkpoint and fail to interrogate FuA-specific accumulation in biosynthetic or virulence studies [3]. Quantitative differences in antimicrobial potency and mycotoxin detection thresholds further preclude generic substitution [4].

Cross‑Reactivity Anti-FuA antibodies show minimal recognition of FuB, FuC, or FuD; using analogs as quantitative surrogates may compromise selective detection.
Structural Mismatch Saturated D‑ring of FuA distinguishes it from agroclavine and setoclavine (unsaturated D‑ring), leading to divergent receptor binding profiles.
Pathway Checkpoint FuA is the required substrate for the reverse prenyltransferase FgaPT1; FuC or FuB cannot replace it in enzymatic or biosynthetic studies.

Fumigaclavine A: Evidence of Differentiation


Immunoassay Cross-Reactivity Profile

In a competitive indirect enzyme immunoassay (EIA) using polyclonal anti-FuA antibodies, Fumigaclavine A demonstrated minimal cross-reactivity with structurally related fumigaclavines: 1.3% for FuB, 12.6% for FuC, and 0.2% for FuD [1]. Isofumigaclavine A and lysergic acid derivatives (ergonovine, ergotamine, α-ergocryptine) showed no detectable cross-reactivity [1]. This high specificity enables selective quantification of FuA in complex biological matrices without interference from co-occurring fumigaclavines.

Immunoassay Cross‑Reactivity
Direct comparison
FuA 100% (reference)
FuB 1.3% | FuC 12.6% | FuD 0.2%
Supports selective FuA quantification
Polyclonal anti-FuA EIA; co-occurring fumigaclavines minimally recognized
Analytical Chemistry Mycotoxin Detection Immunoassay Development

Antimicrobial Activity Against Anaerobes

In a panel of anaerobic microorganisms, Fumigaclavine A (compound 8) exhibited antimicrobial activity, though with lower potency than the positive control tinidazole and lower activity than some newly isolated fumigaclavine analogs [1]. Fumigaclavine A showed activity against Veillonella parvula with an MIC of 16 µg/mL, compared to fumigaclavine D (compound 4) and fumigaclavine F (compound 6), which were the most active analogs in this study with MIC=16 µg/mL against V. parvula [1]. Tinidazole, the positive control, exhibited an MIC of 0.12 µg/mL [1].

Anaerobic MIC
Direct comparison
FuA 16 µg/mL
FuD/FuF 16 µg/mL
Tinidazole 0.12 µg/mL
Supports antimicrobial SAR screening
V. parvula, broth microdilution; acetoxy moiety contribution assessable
Antimicrobial Susceptibility Natural Product Screening Anaerobic Microbiology

Immediate Precursor to Fumigaclavine C

In the Aspergillus fumigatus ergot alkaloid pathway, Fumigaclavine A is the immediate biosynthetic precursor to Fumigaclavine C [1]. The enzyme FgaAT catalyzes the acetylation of Fumigaclavine B to yield Fumigaclavine A, and the reverse prenyltransferase FgaPT1 then converts Fumigaclavine A to Fumigaclavine C using dimethylallyl diphosphate as the prenyl donor [2]. Six independent A. fumigatus isolates were shown to accumulate Fumigaclavine A as the pathway intermediate immediately before Fumigaclavine C [1]. This positions FuA as the critical substrate for in vitro FgaPT1 enzymatic assays and pathway engineering studies.

Biosynthetic Position
Class-level
Immediate precursor to fumigaclavine C
Required for FgaPT1 enzyme assays
A. fumigatus isolates; reverse prenylation substrate
Fungal Secondary Metabolism Ergot Alkaloid Biosynthesis Enzymatic Assay Development

Saturated D-Ring Structural Distinction

Ergot alkaloids produced by A. fumigatus (including Fumigaclavine A, B, C, and festuclavine) collectively differ from clavines of clavicipitaceous fungi in the saturation of the last assembled of four rings (the D-ring) in the ergoline ring structure [1]. A. fumigatus clavines possess a saturated D-ring, whereas clavicipitaceous ergot alkaloids (e.g., agroclavine, setoclavine, lysergic acid derivatives) contain an unsaturated D-ring with a double bond [1]. This structural divergence arises from functional differences in the easA-encoded old yellow enzymes, which control the branch point between the two lineages [1].

D‑Ring Saturation
Class-level
Saturated D‑ring (single bonds)
Differentiates from clavicipitaceous alkaloids
Receptor binding implications; easA branch point
Structural Biology Ergot Alkaloid Chemotaxonomy Receptor Pharmacology

In Vivo Detection in Avian Aspergillosis

In a study of avian aspergillosis cases, Fumigaclavine A was detected in respiratory tissue samples from 7 out of 11 birds (64%) with confirmed aspergillosis, with a maximum concentration of 38 ng/g tissue, while all control samples (n=7) were negative [1]. Cultured fungal mycelium from clinical cases yielded FuA in the milligrams per gram range (up to 8 mg/g mycelium) [2]. This establishes FuA as an in situ biomarker of A. fumigatus infection, whereas FuC, which co-occurs in mycelial extracts, may have different tissue distribution or stability properties that affect its utility as a diagnostic marker.

Tissue Detection
Cross-study comparable
64% positive (7/11)
max 38 ng/g tissue
Controls 0%
Supports tissue biomarker research
Avian respiratory tissue, EIA; detection limit 1.5 ng/g
Veterinary Mycology Aspergillosis Diagnostics Mycotoxin Biomarker Discovery

Fumigaclavine A: Key Application Scenarios


Selective Quantification in Mycotoxin Panels

Based on the minimal cross-reactivity of anti-FuA antibodies with FuB (1.3%), FuC (12.6%), and FuD (0.2%) [1], Fumigaclavine A is the preferred reference standard for developing and validating LC-MS/MS or immunoassay methods that require selective quantification of FuA in complex matrices (e.g., silage, fungal cultures, clinical specimens) without interference from co-occurring fumigaclavines. Researchers developing multiplex mycotoxin detection panels should include FuA as a discrete analytical target, as FuC or FuB standards will not generate accurate FuA quantification due to differential antibody recognition and distinct chromatographic retention times.

FgaPT1 Reverse Prenyltransferase Assays

As the immediate biosynthetic precursor to Fumigaclavine C, authentic Fumigaclavine A is the required substrate for in vitro enzymatic assays measuring FgaPT1 activity [2]. This includes inhibitor screening campaigns targeting ergot alkaloid biosynthesis in A. fumigatus, as well as kinetic characterization of FgaPT1 using dimethylallyl diphosphate as the prenyl donor. Neither Fumigaclavine B (deacetylated precursor) nor Fumigaclavine C (prenylated product) can substitute as the substrate for this specific enzymatic conversion.

Comparative D-Ring Pharmacology

Fumigaclavine A serves as a key representative of the saturated D-ring clavine subclass produced by A. fumigatus, contrasting with the unsaturated D-ring clavines and lysergic acid derivatives of clavicipitaceous fungi [3]. This structural distinction, controlled by the easA branch point enzyme, makes FuA essential for receptor binding studies (e.g., serotonin 5-HT2A, dopamine D2) that aim to correlate D-ring saturation state with pharmacological activity. Substitution with clavicipitaceous alkaloids such as agroclavine or setoclavine would introduce an unsaturated D-ring and confound structure-activity relationship analyses.

In Vivo Biomarker Studies for Aspergillosis

The detection of Fumigaclavine A in 64% of avian respiratory tissue samples from clinical aspergillosis cases (max 38 ng/g), compared to 0% in controls [4], establishes FuA as a validated in situ biomarker of A. fumigatus infection. Researchers investigating fungal virulence, host-pathogen interactions, or diagnostic biomarker discovery require authentic FuA as a quantitative reference standard for LC-MS/MS or immunoassay calibration. FuC, while co-detected in mycelial extracts, has not been equivalently validated as a tissue biomarker, making FuA the compound of choice for translational aspergillosis research.

Application
Selection Property
Validation Focus
Mycotoxin panel quantification
Selective antibody recognition
Cross-reactivity profile against FuB/FuC/FuD
FgaPT1 prenyltransferase assay
Authentic biosynthetic substrate
Substrate specificity for reverse prenylation
D‑ring structure-activity relationship
Saturated ergoline scaffold
Receptor binding assay context
Aspergillosis tissue biomarker research
Detection in respiratory tissue matrices
Quantitative immunoassay or LC‑MS/MS calibration
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